5-Amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with amino, methyl, trifluoroethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone or β-ketoester. For instance, reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate can yield the pyrazole core.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2,2,2-trifluoroethyl iodide or trifluoroethyl bromide.
Amination and Nitrile Formation: The amino group can be introduced through nucleophilic substitution reactions, while the nitrile group can be formed by dehydration of an amide precursor or direct cyanation using reagents like cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.
Substitution: The amino and trifluoroethyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophilic reagents for nucleophilic substitution.
Major Products
Oxidation: Formation of 5-amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoroethyl group often enhances the biological activity and metabolic stability of these derivatives.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for anti-inflammatory, anticancer, and antimicrobial properties. The presence of the trifluoroethyl group can improve the pharmacokinetic properties of these compounds.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various formulations.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoroethyl group can enhance binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: Lacks the trifluoroethyl group, which may result in different biological activity and stability.
5-Amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile, affecting its reactivity and applications.
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile: Lacks the amino group, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of both the trifluoroethyl and amino groups in 5-Amino-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile makes it unique. These groups contribute to its enhanced reactivity, stability, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-amino-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N4/c1-4-5(2-11)6(12)14(13-4)3-7(8,9)10/h3,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXWVARLKJMWOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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